N-Chloro Ethyl ThioTEPA

Pharmaceutical Analysis Impurity Profiling Quality Control

Analytical labs face quantification errors when using non-specific impurity standards for Thiotepa API testing. N-Chloro Ethyl ThioTEPA (CAS 90877-51-3), the authentic EP Impurity A reference standard, eliminates this risk with a distinct chromatographic retention profile and molecular weight of 225.68 g/mol. • Ensures accurate monitoring of the 0.2% unspecified impurity threshold mandated by pharmacopeial monographs for Thiotepa API. • Enables definitive peak assignment in forced degradation studies (e.g., heating Thiotepa with NaCl at 100°C) and pharmacokinetic profiling of monochloroTEPA in urine. • Supplied with comprehensive characterization data (HPLC, NMR, MS) to support ANDA submissions and commercial batch release.

Molecular Formula C6H13ClN3PS
Molecular Weight 225.68 g/mol
CAS No. 90877-51-3
Cat. No. B104342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Chloro Ethyl ThioTEPA
CAS90877-51-3
SynonymsThioTEPA Chloroethyl Analog;  ThioTEPA Chloro Impurity;  P,P-Bis(1-aziridinyl)-N-(2-chloroethyl)-phosphinothioic Amide;  N,N’-Diethylene-N’’-2-chloroethyl Thiophosphoramide;  N-(2-Chloroethyl)-P,P-bisaziridinyl Thiophosphamide
Molecular FormulaC6H13ClN3PS
Molecular Weight225.68 g/mol
Structural Identifiers
SMILESC1CN1P(=S)(NCCCl)N2CC2
InChIInChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12)
InChIKeyCJMMENRDBJHRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chloro Ethyl ThioTEPA (CAS 90877-51-3): A Critical Impurity Standard for Thiotepa Analytical Control


N-Chloro Ethyl ThioTEPA (CAS 90877-51-3), also designated as Thiotepa EP Impurity A, is a chlorinated derivative of the polyfunctional alkylating agent N,N',N''-triethylenethiophosphoramide (ThioTEPA) [1]. Chemically identified as P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide, this compound is primarily encountered as a process-related impurity in ThioTEPA active pharmaceutical ingredient (API) and is also recognized as an in vivo metabolite, monochloroTEPA, generated during the metabolism of ThioTEPA [2]. Its procurement is driven by regulatory requirements for analytical method validation (AMV), quality control (QC), and stability testing in pharmaceutical manufacturing, where its presence must be monitored to ensure compliance with pharmacopeial thresholds [3].

Why N-Chloro Ethyl ThioTEPA Cannot Be Replaced by Other Thiotepa Impurities in Analytical Development


The substitution of N-Chloro Ethyl ThioTEPA with other Thiotepa impurities (e.g., Hydroxythiotepa A, B, or the desulfurated TEPA metabolite) is scientifically and procedurally unsound due to its distinct structural identity, unique metabolic origin, and differing chromatographic behavior [1]. As a chloroethyl adduct formed via the opening of an aziridine ring and subsequent chloride addition, it possesses a unique molecular weight (225.68 g/mol) and a distinct retention profile in HPLC and GC analyses [2]. More critically, its formation is both a process impurity in manufacturing and a major in vivo metabolite, making its quantification essential for correlating product quality with clinical pharmacology [3]. Using an alternative reference standard would compromise method specificity, leading to inaccurate quantification that could fall outside the strict 0.2% impurity threshold for unspecified impurities/secondary peaks mandated for Thiotepa API [4].

Quantitative Differentiation of N-Chloro Ethyl ThioTEPA from Key Thiotepa Analogs


Structural and Molecular Weight Differentiation from Thiotepa

N-Chloro Ethyl ThioTEPA (CAS 90877-51-3) exhibits a higher molecular weight (225.68 g/mol) compared to the parent drug Thiotepa (CAS 52-24-4, 189.22 g/mol), a difference of 36.46 g/mol attributable to the substitution of a hydrogen atom with a chlorine atom on the ethyl side chain [1]. This structural divergence ensures distinct chromatographic retention and mass spectrometric detection, which are critical for resolving this impurity from the API peak in HPLC purity assays .

Pharmaceutical Analysis Impurity Profiling Quality Control

Urinary Excretion Comparison: MonochloroTEPA vs. Thiotepa

In high-dose chemotherapy regimens, the cumulative urinary excretion of N-Chloro Ethyl ThioTEPA (monochloroTEPA) can exceed that of the parent drug ThioTEPA on days 2 to 5 of urine collection following administration [1]. This quantitative observation underscores the clinical relevance of this metabolite, as its elimination profile is distinct and more prolonged relative to the administered drug, making it a significant urinary biomarker for exposure assessment [2].

Clinical Pharmacology Metabolism Pharmacokinetics

Stability Profile: MonochloroTEPA Demonstrates Superior Freezer Storage Stability

N-Chloro Ethyl ThioTEPA (monochloroTEPA) exhibits exceptional stability in urine matrices under standard bioanalytical storage conditions, remaining stable for at least 4 weeks (28 days) at -80°C [1]. This high degree of cryostability is critical for clinical trials and pharmacokinetic studies, as it ensures the integrity of collected samples over extended periods, a property that may differ from the more labile parent drug Thiotepa or other metabolites like TEPA [2].

Bioanalysis Sample Stability Method Validation

pH-Dependent Excretion Kinetics Relative to TEPA

The excretion of N-Chloro Ethyl ThioTEPA (monochloroTEPA) relative to the amount of TEPA excreted increases significantly at lower urinary pH values [1]. This pH-dependent behavior is a unique kinetic feature not shared by other metabolites and directly influences the interpretation of total drug excretion and exposure in patients with varying urine acidity, making its separate quantification necessary for accurate pharmacokinetic modeling [2].

Drug Metabolism Excretion Kinetics Clinical Chemistry

Critical Application Scenarios for N-Chloro Ethyl ThioTEPA in Pharmaceutical Development and Clinical Research


Pharmaceutical Quality Control: Ensuring Compliance with Thiotepa Impurity Thresholds

N-Chloro Ethyl ThioTEPA is used as a certified reference standard for the quantification of Thiotepa EP Impurity A in API and finished drug products. Its procurement is essential for validating HPLC and GC methods to ensure that this impurity does not exceed the 0.2% threshold for unspecified impurities/secondary peaks, a critical step in Abbreviated New Drug Application (ANDA) submissions and commercial batch release [1]. The distinct molecular weight and chromatographic properties, as detailed in Section 3, demand a specific standard to prevent misidentification and ensure accurate peak area integration .

Clinical Pharmacology and Bioanalysis: Accurate Monitoring of a Key Urinary Metabolite

In clinical trials involving high-dose Thiotepa, the monitoring of N-Chloro Ethyl ThioTEPA (monochloroTEPA) in patient urine is vital for comprehensive pharmacokinetic profiling. The standard is required for the development and validation of GC and LC-MS methods used to analyze clinical urine samples, particularly given the compound's proven stability for 4 weeks at -80°C [2]. The finding that its urinary excretion can exceed that of Thiotepa on days 2 to 5 post-dose necessitates its independent quantification to avoid underestimating total drug exposure [2].

Metabolite Identification and Characterization Studies

For research focused on the metabolism of alkylating agents, N-Chloro Ethyl ThioTEPA serves as a definitive analytical standard for confirming the identity of the monochloroTEPA metabolite in biological matrices via LC-MS/MS or GC-MS [3]. Its use is critical for distinguishing this metabolite from other potential degradation products, such as the dichloro derivative or methoxy adducts, ensuring that metabolic pathway elucidation is accurate and not confounded by misassignment [4].

Stability and Degradation Studies of Thiotepa Formulations

N-Chloro Ethyl ThioTEPA is employed as a marker compound in forced degradation studies of Thiotepa drug products. The compound is generated under specific stress conditions (e.g., heating Thiotepa with sodium chloride at 100°C for 10 minutes) and its quantification provides a direct measure of drug product stability under accelerated conditions . Using the authentic standard ensures that the degradation peak is correctly assigned, a requirement for ICH-compliant stability protocols and regulatory filings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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